molecular formula C5H8F3N B1310886 (r)-2-(Trifluoromethyl)pyrrolidine CAS No. 1073556-31-6

(r)-2-(Trifluoromethyl)pyrrolidine

Cat. No. B1310886
M. Wt: 139.12 g/mol
InChI Key: VINAMCOZNJHNIH-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08372845B2

Procedure details

A solution of 2-(trifluoromethyl)pyrrolidine (500 mg, 3.59 mmol) in DCM (10 ml) was treated with chloroacetyl chloride (0.31 ml, 3.77 mmol) and stirred at RT for 1 h. The resulting mixture was concentrated in vacuo to afford the title compound as a yellow oil which was used without further purification; 1H NMR (400 MHz, CDCl3) δ 4.84 (1H, m), 4.11 (2H, s), 3.71 (2H, m), 2.23 (2H, m), 2.07 (2H, m).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[CH:3]1[CH2:7][CH2:6][CH2:5][NH:4]1.[Cl:10][CH2:11][C:12](Cl)=[O:13]>C(Cl)Cl>[Cl:10][CH2:11][C:12]([N:4]1[CH2:5][CH2:6][CH2:7][CH:3]1[C:2]([F:9])([F:8])[F:1])=[O:13]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC(C1NCCC1)(F)F
Name
Quantity
0.31 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC(=O)N1C(CCC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.